molecular formula C10H6Br2F3NO3 B3027703 Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate CAS No. 1363166-10-2

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate

Cat. No.: B3027703
CAS No.: 1363166-10-2
M. Wt: 404.96
InChI Key: CFFDNUDERDYOFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The process is optimized to ensure high yield and cost-effectiveness while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions can produce different derivatives with altered functional groups .

Scientific Research Applications

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate has diverse scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The bromine atoms may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-Dibromo-2-(acetamido)benzoate: Similar structure but lacks the trifluoro group.

    Methyl 3,5-Dibromo-2-(chloroacetamido)benzoate: Contains a chloro group instead of the trifluoro group.

    Methyl 3,5-Dibromo-2-(fluoroacetamido)benzoate: Contains a fluoro group instead of the trifluoro group.

Uniqueness

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3,5-dibromo-2-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2F3NO3/c1-19-8(17)5-2-4(11)3-6(12)7(5)16-9(18)10(13,14)15/h2-3H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFDNUDERDYOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146408
Record name Benzoic acid, 3,5-dibromo-2-[(2,2,2-trifluoroacetyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-10-2
Record name Benzoic acid, 3,5-dibromo-2-[(2,2,2-trifluoroacetyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dibromo-2-[(2,2,2-trifluoroacetyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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